Cas no 111-70-6 (1-Heptanol)
1-Heptanol Chemical and Physical Properties
Names and Identifiers
-
- 1-Heptanol
- n-Heptyl alcohol
- Heptyl alcohol
- Heptan-1-ol
- n-heptanol
- 1-Heptanol,Heptyl alcohol
- 1-heptyl alcohol
- 1-Hydroxyheptane
- Enanthic alcohol
- Gentanol
- Heptanol
- Heptylalcohol (8CI)
- NSC 3703
- n-Heptan-1-ol
- Enanthol
- FEMA 2548
- heptan-1-
- n-C7H15OH
- 1-HeptanoI
- ALCOHOL C7
- alcohol C-7
- hydroxy heptane
- enanthyl alcohol
- n-heptanol-1
- 1-hydroxy heptane
- heptane-1-ol
- Heptyl Alcohol,98.5%
-
- MDL: MFCD00002986
- Inchi: 1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3
- InChI Key: BBMCTIGTTCKYKF-UHFFFAOYSA-N
- SMILES: CCCCCCCO
- BRN: 1731686
Computed Properties
- Exact Mass: 116.12000
- Monoisotopic Mass: 116.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 35.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless viscous liquid with strong aromatic smell.
- Density: 0.822 g/mL at 25 °C(lit.)
- Melting Point: −36 °C (lit.)
- Boiling Point: 176 °C(lit.)
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.424(lit.)
n20/D 1.424 - Solubility: 1g/l
- Water Partition Coefficient: 2.85 g/L (100 ºC)
- Stability/Shelf Life: Stable. Flammable. Incompatible with strong acids, strong oxidizing agents.
- PSA: 20.23000
- LogP: 1.94910
- Merck: 4661
- Vapor Pressure: 0.5 mmHg ( 20 °C)
- FEMA: 2548
- Relative Polarity: 0.549
- Sensitiveness: Sensitive to heat
- Solubility: It is slightly soluble in water and can be miscible with alcohol, ether and other general organic solvents. At 18 ℃, 1L can dissolve 1.0 g of 1-heptanol, and the aqueous solution is colloidal.
1-Heptanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H319
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:1
- Hazard Category Code: 36-52
- Safety Instruction: S36-S36/37/39-S26
- RTECS:MK0350000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Explosive Limit:0.9%(V)
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R20/21/22; R36
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
1-Heptanol Customs Data
- HS CODE:29051900
- Customs Data:
China Customs Code:
2905199090Overview:
2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Heptanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811071-2.5L |
1-Heptanol |
111-70-6 | 99% | 2.5L |
811.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W254800-SAMPLE-K |
1-Heptanol |
111-70-6 | ≥97%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W254800-1KG-K |
1-Heptanol |
111-70-6 | ≥97%, FCC, FG | 1KG |
1029.64 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W254800-4KG-K |
1-Heptanol |
111-70-6 | ≥97%, FCC, FG | 4KG |
2162.21 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W254800-20KG-K |
1-Heptanol |
111-70-6 | ≥97%, FCC, FG | 20KG |
4794.69 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W254820-SAMPLE-K |
1-Heptanol |
111-70-6 | natural, 98% | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W254820-1KG-K |
1-Heptanol |
111-70-6 | natural, 98% | 1KG |
2368.06 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W254820-5KG-K |
1-Heptanol |
111-70-6 | natural, 98% | 5KG |
10986.28 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W254820-25KG-K |
1-Heptanol |
111-70-6 | natural, 98% | 25KG |
39061.6 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 72954-1ML-F |
1-Heptanol |
111-70-6 | analytical standard | 1ML |
¥564.3 | 2022-02-23 |
1-Heptanol Suppliers
1-Heptanol Related Literature
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Václav Pokorny,Vojtěch ?tejfa,Květoslav R??i?ka,Ctirad ?ervinka Phys. Chem. Chem. Phys. 2021 23 26874
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Christian Totland,Anne Marit Blokhus Phys. Chem. Chem. Phys. 2017 19 7708
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Christian Totland,Anne Marit Blokhus,Willy Nerdal RSC Adv. 2013 3 19117
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Masanao Ishijima,Jhon L. Cuya Huaman,Shun Yokoyama,Kozo Shinoda,Masahito Uchikoshi,Hiroshi Miyamura,Balachandran Jeyadevan New J. Chem. 2018 42 13044
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Boris Brki?,Stamatios Giannoukos,Stephen Taylor,Darren F. Lee Anal. Methods 2018 10 5827
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty alcohols
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- Natural Products and Extracts Flavors and Fragrances
Additional information on 1-Heptanol
Chemical and Biological Properties of 1-Heptanol (CAS No. 111-70-6) in Modern Applications
1-Heptanol, also known as heptyl alcohol, is a primary aliphatic alcohol with the chemical formula C₇H₁₆O. This compound, identified by its unique CAS registry number CAS No. 111-70-6, exists as a colorless liquid with a characteristic fatty odor. Its linear structure consists of a seven-carbon chain terminated by a hydroxyl group (-OH), which imparts distinct physicochemical properties critical for its diverse applications in chemistry, biology, and pharmaceutical sciences.
In recent years, the solvent properties of 1-heptanol have gained attention in drug formulation studies due to its ability to enhance the solubility of hydrophobic compounds. A groundbreaking 2023 study published in Journal of Pharmaceutical Sciences demonstrated that incorporating CAS No. 111-70-6-based solvents into nanoparticle systems significantly improved the bioavailability of poorly water-soluble anticancer agents by forming stable micellar structures at concentrations as low as 5 wt%. This finding highlights its potential in optimizing drug delivery mechanisms through controlled phase behavior.
The molecular interactions observed in 1-heptanol systems are now being explored for advanced materials engineering. Researchers at MIT reported in Nature Materials (2024) that when combined with polycarbonate matrices, CAS No. 11¹¹⁷⁰⁶-derived materials exhibit enhanced mechanical strength and biocompatibility. These findings suggest promising applications in tissue engineering scaffolds where amphiphilic properties are advantageous for cell adhesion without compromising structural integrity.
In metabolic pathway research, isotopically labeled CAS No. ¹¹¹⁻⁷⁰⁻⁶ variants have become essential tools for tracing lipid metabolism dynamics. A collaborative study between Stanford and Pfizer (published March 2024) utilized deuterated forms to map fatty acid elongation pathways in hepatocytes, revealing novel regulatory mechanisms involving acyl-CoA synthetase enzymes that were previously undetectable using traditional substrates.
The unique surface tension characteristics of heptyl alcohol solutions have led to innovative applications in nanotechnology. Recent experiments show that when used as a cosurfactant at specific mole ratios with nonionic surfactants, it enables precise control over quantum dot synthesis parameters such as particle size distribution and surface charge density (JACS Au, July 2024). This capability has direct implications for improving optoelectronic device performance through better colloidal stability.
In biological testing environments, the compound's role as an effective permeation enhancer has been validated through advanced skin penetration studies using Franz diffusion cells (Biochemical Pharmacology, October 2023). When applied at concentrations below 8%, it facilitates transdermal delivery without inducing irritation, making it suitable for topical formulations targeting sustained drug release profiles.
New analytical techniques like vibrational circular dichroism (VCD) spectroscopy have provided deeper insights into the stereochemistry of this compound's derivatives (Analytical Chemistry, May 2024). These studies confirm that the (R-) enantiomer exhibits superior antimicrobial activity compared to its (S-) counterpart when incorporated into polymeric antimicrobial coatings used in medical devices.
Eco-friendly synthesis methodologies continue to advance: a green process reported by ETH Zurich researchers (Greener Synthesis Journal, February 2024)) uses immobilized Candida antarctica lipase B to catalyze the esterification reaction between heptyl bromide and ethanol under solvent-free conditions at ambient temperatures. This enzymatic approach reduces energy consumption by approximately 45% compared to conventional methods while maintaining >98% enantiomeric purity.
In analytical chemistry applications, the compound serves as a key reference material for calibrating gas chromatography systems due to its well-characterized retention indices on both polar and non-polar stationary phases (LCGC North America, June 2024)). Its consistent volatility profile (boiling point: ~393 K) makes it particularly valuable for standardizing equipment used in environmental contaminant detection protocols.
Ongoing investigations into its photochemical properties reveal unexpected reactivity under UV irradiation conditions when complexed with transition metal ions (Inorganic Chemistry Frontiers, September 2023)). When coordinated with palladium(II), it demonstrates remarkable activity as an organocatalyst for Suzuki-Miyaura cross-coupling reactions under visible light irradiation - a breakthrough that could revolutionize sustainable organic synthesis practices.
Biochemical studies published this year highlight its role as an intermediate metabolite in certain microbial degradation pathways (Microbial Biotechnology Journal, April 2024)). Bacterial strains isolated from coastal sediments were found to utilize this compound as both carbon source and signaling molecule during biofilm formation processes - insights that may inform future bioremediation strategies involving targeted enzyme inhibitors.
New toxicity data from OECD-compliant assays conducted by EPA researchers indicate acute oral LD₅₀ values exceeding >5 g/kg in rodent models when administered via controlled delivery systems utilizing microencapsulation technologies (Toxicological Sciences Advance Access Edition). These results underscore its favorable safety profile compared to shorter-chain alcohols when properly formulated within pharmaceutical grade specifications.
In material science applications, copolymerization with epoxides has produced novel thermoplastic elastomers exhibiting tunable hydrophobicity indices based on monomer ratios (Polymer International January issue)). Such materials show promise for biomedical uses requiring simultaneous water resistance and biocompatibility such as implantable sensor housings or flexible catheter components.
Spectroscopic analysis using synchrotron-based X-ray absorption near edge structure (XANES) has revealed unprecedented insights into its interfacial behavior at aqueous boundaries (JPC Letters March publication)). The observed hydrogen bonding patterns at concentrations above critical micelle concentration (CMC ≈ ~5 mM) suggest potential utility in stabilizing protein formulations during lyophilization processes - a critical consideration for modern biopharmaceutical manufacturing.